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Compound of Interest

Compound Name: Fmoc-D-homoleucine

Cat. No.: B557671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-

homoleucine (Fmoc-D-homoleucine), a critical non-natural amino acid derivative employed in

advanced peptide synthesis and drug discovery. This document details its physicochemical

properties, core applications, and standardized experimental protocols for its use.

Core Properties of Fmoc-D-homoleucine
Fmoc-D-homoleucine is a derivative of the D-isomer of homoleucine, featuring a

fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino terminus. This strategic

chemical modification is essential for its application in modern peptide chemistry, particularly in

Solid-Phase Peptide Synthesis (SPPS).

The key quantitative and qualitative data for Fmoc-D-homoleucine are summarized in the

table below for easy reference and comparison.
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Property Value References

CAS Number 204320-60-5 [1][2]

Molecular Formula C₂₂H₂₅NO₄ [1][3][4]

Molecular Weight 367.44 g/mol [1][3][4]

Purity ≥ 97% (HPLC) [1]

Appearance White to off-white solid/powder [1]

IUPAC Name

(2R)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)-5-

methylhexanoic acid

[3][4]

Synonyms
Fmoc-D-HomoLeu-OH, Fmoc-

D-Hle-OH
[1][4]

Storage Conditions 0–8 °C [1]

Predicted Density 1.188 ± 0.06 g/cm³ [4]

Predicted Boiling Point 568.1 ± 33.0 °C [4]

Applications in Research and Development
Fmoc-D-homoleucine is a valuable building block in the synthesis of novel peptides for

therapeutic and research purposes. The incorporation of a non-natural D-amino acid offers

significant advantages in drug design.

Peptide Synthesis: It serves as a fundamental component in Fmoc-based Solid-Phase

Peptide Synthesis (SPPS), enabling the precise, stepwise construction of complex peptide

sequences.[1] The Fmoc group provides a stable, base-labile protecting shield for the amine

group, preventing unwanted side reactions during peptide chain elongation.[5][6]

Drug Development: Peptides containing D-amino acids, such as D-homoleucine, exhibit

enhanced resistance to proteolytic degradation by enzymes in the body.[7][8] This increased

stability extends the plasma half-life and improves the overall bioavailability of peptide-based

therapeutics. Researchers leverage this property to design more robust drug candidates,

including potent antimicrobial and anticancer peptides.[9]
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Bioconjugation and Research: This derivative is used in bioconjugation strategies to link

peptides to other biomolecules, which is crucial for creating targeted drug delivery systems.

[1][9] Furthermore, it is employed in protein engineering and neuroscience research to study

protein-protein interactions and develop novel neuropeptides.[1]

Experimental Protocols: Solid-Phase Peptide
Synthesis (SPPS)
The following section outlines a standard, detailed protocol for the incorporation of Fmoc-D-
homoleucine or any other Fmoc-protected amino acid into a growing peptide chain using

manual SPPS.

Protocol: Fmoc-SPPS Cycle
This protocol describes a single cycle of amino acid addition. The cycle is repeated until the

desired peptide sequence is fully assembled.

1. Resin Preparation & Swelling:

Place the appropriate solid-phase resin (e.g., Wang resin for C-terminal acids, Rink Amide
resin for C-terminal amides) into a reaction vessel.[5][10]
Wash the resin with N,N-Dimethylformamide (DMF) (2-3 times).
Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction conditions by
allowing reagents to access the reactive sites within the resin beads.[10][11]

2. Fmoc Deprotection:

Drain the DMF from the swelled resin.
Add a solution of 20% piperidine in DMF to the resin.[10]
Agitate the mixture for 5-7 minutes at room temperature to cleave the Fmoc group from the
N-terminus of the peptide chain.[10]
Drain the piperidine solution and repeat the treatment for another 15-20 minutes to ensure
complete deprotection.
Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the
cleaved Fmoc-adduct.[10]

3. Amino Acid Coupling:
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In a separate vial, dissolve Fmoc-D-homoleucine (3-5 equivalents relative to resin loading)
and a coupling agent such as HCTU (3-5 equivalents) in DMF.[10]
Add a base, typically Diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid
solution to activate it for coupling.
Immediately add the activated amino acid solution to the deprotected resin in the reaction
vessel.
Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to
proceed to completion.[5]
Drain the coupling solution from the resin.

4. Washing:

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and
byproducts.
A final wash with Dichloromethane (DCM) and/or Isopropyl Alcohol (IPA) can be performed
before proceeding to the next cycle or final cleavage.[6]

5. Peptide Cleavage from Resin (Final Step):

Once the full peptide sequence is synthesized, wash the resin with DCM and dry it under
vacuum.
Prepare a cleavage cocktail appropriate for the peptide's sequence and resin type (e.g., 95%
Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)).
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at
room temperature.
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide from the filtrate using cold diethyl ether, then centrifuge to
collect the peptide pellet.

Visualized Workflows and Pathways
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of the Fmoc-SPPS process, detailing the

key steps of deprotection, activation, and coupling.
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Diagram 1: The core cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
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Modulation of GPCR Signaling by D-Amino Acid
Containing Peptides
While Fmoc-D-homoleucine itself is a synthesis precursor, its incorporation into a peptide can

significantly alter the peptide's biological activity. D-amino acids can change a peptide's

conformation, affecting how it binds to and activates receptors like G protein-coupled receptors

(GPCRs). This can lead to altered downstream signaling.[7][12][13] For instance, a D-amino

acid might enhance receptor selectivity or prolong signaling by increasing the peptide's

resistance to degradation.[8][13]

The diagram below illustrates a general GPCR signaling cascade that can be modulated by

such a modified peptide ligand.
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Diagram 2: A generalized G Protein-Coupled Receptor (GPCR) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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